![molecular formula C20H24NO2+ B12320243 (9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)
(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methylnuciferine is an alkaloid derived from the lotus plant, specifically from the lotus plumule. It is a naturally occurring compound with a molecular formula of C20H24NO2+ and a molecular weight of 310.42 g/mol
准备方法
Synthetic Routes and Reaction Conditions
N-Methylnuciferine can be synthesized through chemical methods. One common synthetic route involves the reaction of methyl bromide with N-methyl grass amine . The reaction typically requires specific conditions such as controlled temperature and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of N-Methylnuciferine often involves large-scale chemical synthesis. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
化学反应分析
Types of Reactions
N-Methylnuciferine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: N-Methylnuciferine can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methylnuciferine oxide, while reduction could produce a reduced form of the compound with altered functional groups.
科学研究应用
N-Methylnuciferine has a wide range of scientific research applications:
作用机制
N-Methylnuciferine exerts its effects through several molecular targets and pathways. It has been reported to act as an antagonist at serotonin receptors (5-HT2A, 5-HT2C, and 5-HT2B) and as an inverse agonist at the 5-HT7 receptor . Additionally, it functions as a partial agonist at dopamine receptors (D2, D5, and 5-HT6) and an agonist at the 5-HT1A and D4 receptors . These interactions contribute to its diverse pharmacological effects, including anti-inflammatory and antidepressant activities.
相似化合物的比较
Similar Compounds
N-Nornuciferine: Another related alkaloid, N-Nornuciferine, exhibits similar pharmacological properties but has distinct pharmacokinetic profiles.
Uniqueness
N-Methylnuciferine is unique due to its specific molecular interactions and the range of biological activities it exhibits. Its ability to act on multiple receptor types and pathways makes it a versatile compound for research and potential therapeutic applications.
属性
分子式 |
C20H24NO2+ |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium |
InChI |
InChI=1S/C20H24NO2/c1-21(2)10-9-14-12-17(22-3)20(23-4)19-15-8-6-5-7-13(15)11-16(21)18(14)19/h5-8,12,16H,9-11H2,1-4H3/q+1 |
InChI 键 |
NJSAZXBJMATEKS-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B12320161.png)
![17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320164.png)
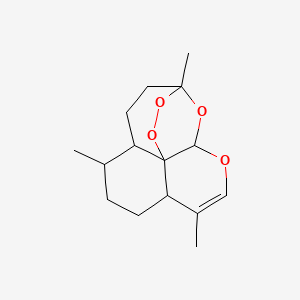
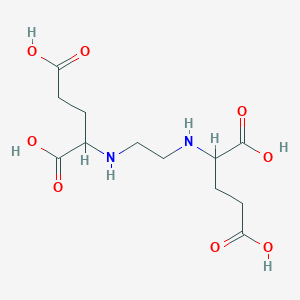
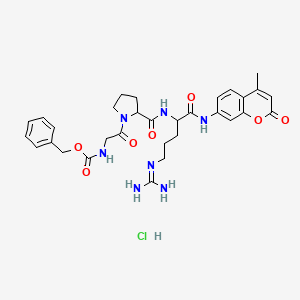
![[4-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12320191.png)
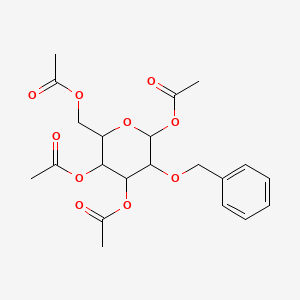




![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
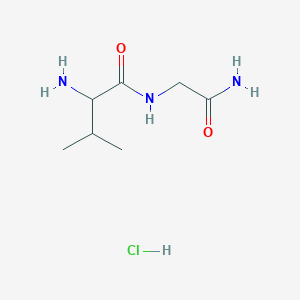
![Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12320254.png)
